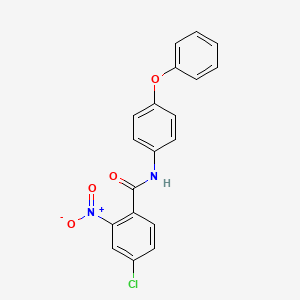![molecular formula C18H23F2NO B6063310 1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine](/img/structure/B6063310.png)
1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA transaminase is responsible for the breakdown of GABA, which is an inhibitory neurotransmitter in the central nervous system. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity. This mechanism of action makes CPP-115 a promising candidate for the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
Wirkmechanismus
1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine inhibits the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, 1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine increases the levels of GABA, leading to increased inhibition of neuronal activity. This mechanism of action is similar to that of other drugs used to treat epilepsy, such as valproic acid and vigabatrin.
Biochemical and Physiological Effects:
Increased levels of GABA in the brain lead to increased inhibition of neuronal activity, which can result in a reduction in seizures and other neurological symptoms. However, excessive inhibition of neuronal activity can also lead to sedation and other side effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine is a potent and selective inhibitor of GABA transaminase, making it a valuable tool for studying the role of GABA in the brain. However, its high potency and selectivity can also make it difficult to study the effects of other enzymes involved in GABA metabolism. Additionally, 1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine has a short half-life, which can make it difficult to maintain consistent levels in experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine and its therapeutic applications. One area of research is the development of more potent and selective inhibitors of GABA transaminase. Another area of research is the investigation of the effects of 1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine on other neurotransmitter systems, such as dopamine and serotonin. Additionally, there is ongoing research into the use of 1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine in combination with other drugs for the treatment of neurological disorders.
Synthesemethoden
1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of the piperidine ring, followed by the introduction of the cyclobutylcarbonyl and 3,4-difluorophenylethyl groups. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, 1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine has been shown to be effective in reducing seizures in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, 1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine has been studied for its potential use in the treatment of anxiety disorders.
Eigenschaften
IUPAC Name |
cyclobutyl-[3-[2-(3,4-difluorophenyl)ethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F2NO/c19-16-9-8-13(11-17(16)20)6-7-14-3-2-10-21(12-14)18(22)15-4-1-5-15/h8-9,11,14-15H,1-7,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOLPFQGPLWTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC(C2)CCC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-azocanyl)-3-[2-methoxy-5-({[(6-methyl-2-pyridinyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6063232.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-ethylethanamine](/img/structure/B6063237.png)

![ethyl 4-({3-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]propanoyl}amino)benzoate](/img/structure/B6063256.png)
![dimethyl 5-[(4-iodobenzoyl)amino]isophthalate](/img/structure/B6063261.png)
![3,5-dimethyl-2-(3-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6063265.png)
![{3-[5-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B6063271.png)
![2-(2-hydroxyethyl)-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6063272.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B6063279.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B6063282.png)
![1-(allylsulfonyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine](/img/structure/B6063296.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methylbutanamide](/img/structure/B6063304.png)
![2-{[(3,4-dichlorobenzyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6063319.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea](/img/structure/B6063327.png)